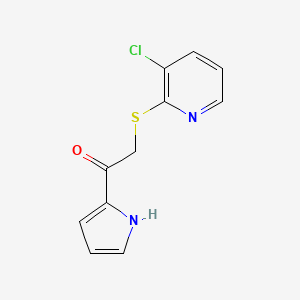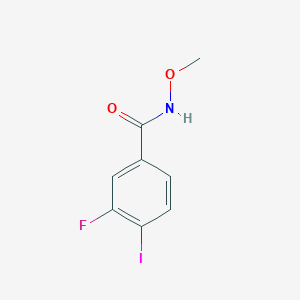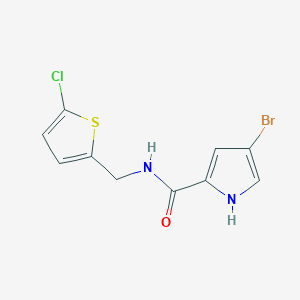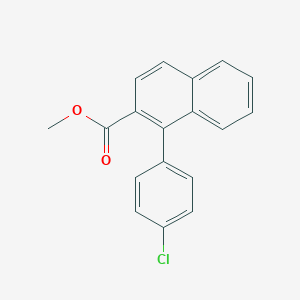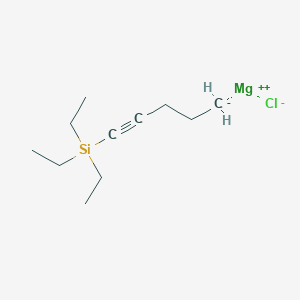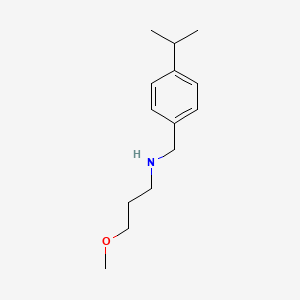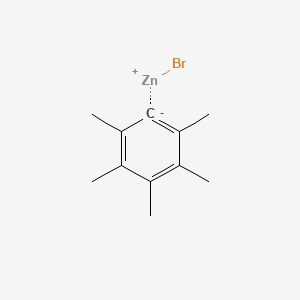
2,3,4,5,6-PentamethylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentamethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is characterized by the presence of a zinc atom bonded to a bromide ion and a 2,3,4,5,6-pentamethylphenyl group. The solution is prepared in tetrahydrofuran, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentamethylphenylzinc bromide typically involves the reaction of 2,3,4,5,6-pentamethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
C6(CH3)5Br+Zn→C6(CH3)5ZnBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentamethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include alkyl halides and aryl halides. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst.
Coupling Reactions: Common reagents include boronic acids and esters. The reactions are performed under mild conditions with palladium catalysts.
Major Products:
Substitution Reactions: The major products are substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
2,3,4,5,6-Pentamethylphenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethylphenylzinc bromide involves the transfer of the pentamethylphenyl group to a substrate. In coupling reactions, the zinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenylzinc Bromide: Similar in structure but with fluorine atoms instead of methyl groups.
2,6-Difluorophenylzinc Bromide: Contains two fluorine atoms at the 2 and 6 positions.
5-Methoxycarbonylthiazol-2-ylzinc Bromide: Contains a thiazole ring with a methoxycarbonyl group.
Uniqueness: 2,3,4,5,6-Pentamethylphenylzinc bromide is unique due to the presence of five methyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.
Properties
Molecular Formula |
C11H15BrZn |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2,3,4,5-pentamethylbenzene-6-ide |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1 |
InChI Key |
MRGHHHNIDIBSTA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C(=C(C(=C1C)C)C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


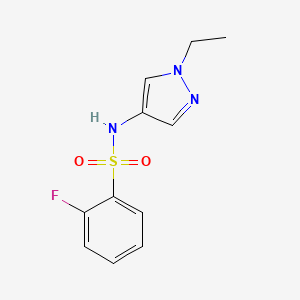
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)

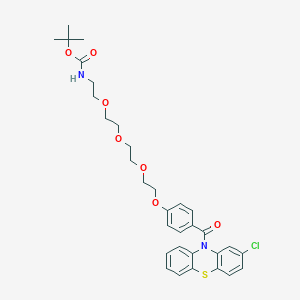
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
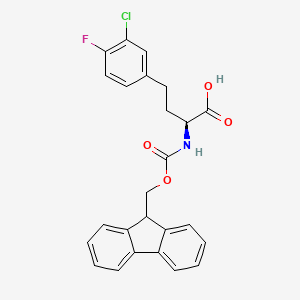
![n-(2-Methoxyethyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14901986.png)
![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
